Ferric 2-ethylhexanoate
Description
Significance of Organoiron Chemistry in Contemporary Research
Organoiron chemistry, a subfield of organometallic chemistry, investigates compounds containing a carbon-to-iron chemical bond. wikipedia.org This area of research has been a cornerstone of chemical science for decades, offering a wealth of applications in organic synthesis, catalysis, and materials science. nih.govscispace.com Iron's appeal in this context stems from its low cost and reduced environmental impact compared to many other transition metals. wikipedia.org
The field has produced a diverse array of organoiron compounds, with ligands such as phosphines, carbon monoxide, and cyclopentadienyl (B1206354) being prominent. wikipedia.org These compounds are instrumental in a variety of chemical transformations, including the construction of carbocyclic rings and stereoselective reactions. nih.gov The ability of iron complexes to stabilize reactive intermediates and control the stereochemistry of reactions has been a significant driver of research in this area. nih.govresearchgate.net While challenges remain in fully understanding the mechanisms of many iron-catalyzed reactions, the potential for developing sustainable chemical processes continues to fuel interest in organoiron chemistry. ukcatalysishub.co.uk
Overview of Metal Carboxylate Complexes in Chemical Science
Metal carboxylates are a class of coordination compounds where a metal ion is bonded to one or more carboxylate ligands. These complexes are of immense importance in modern coordination and bioinorganic chemistry, exhibiting a wide range of useful properties, including catalytic, magnetic, and photoactive behaviors. researchgate.net The versatility of metal carboxylates arises from the various coordination modes the carboxylate group can adopt, such as unidentate, bidentate chelating, and bidentate bridging. researchgate.net
This structural flexibility allows for the construction of diverse architectures, from simple mononuclear complexes to complex metal-organic frameworks (MOFs). researchgate.netacs.org Metal carboxylates serve as crucial precursors for the synthesis of a variety of materials, including organometallic polymers and metal oxides. researchgate.netresearchgate.net Their applications are widespread, ranging from their use as fungicides and lubricants to their role as stabilizers for plastics and fuel additives. researchgate.net
Scope and Research Trajectories of Ferric 2-Ethylhexanoate (B8288628) Studies
Research on ferric 2-ethylhexanoate has followed several key trajectories, primarily focusing on its catalytic activity and its utility as a precursor for materials synthesis.
Catalysis: A significant body of research has explored the catalytic applications of this compound. It has been identified as a novel and mild Lewis acid catalyst for stereoselective reactions, such as the hetero-Diels-Alder reaction. researchgate.netrsc.org In this capacity, it can achieve high diastereoisomeric excesses in the synthesis of complex organic molecules. rsc.org Furthermore, it is utilized in polymerization reactions, acting as a catalyst or part of a polymerization initiator system. fscichem.comgoogle.com Its role in promoting the curing of resins and coatings is also an area of active investigation. acs.org
Materials Science: this compound is a valuable precursor in materials science for the synthesis of various iron-containing materials. researchgate.net It is used to incorporate iron into silicone elastomers to enhance their high-temperature stability by counteracting oxidative embrittlement. kpi.ua The thermal decomposition of this compound provides a route to produce iron oxide nanoparticles and other advanced materials. americanelements.com Research in this area also investigates the reaction mechanisms of the conversion of the ferric salt to ferric silicate (B1173343) and other species within a polymer matrix. kpi.uauwaterloo.ca
Interactive Data Table: Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C24H45FeO6 | ontosight.ai |
| Molecular Weight | ~397.35 g/mol | ontosight.ai |
| Appearance | Reddish-brown liquid | cymitquimica.com |
| Solubility | Soluble in organic solvents | cymitquimica.com |
| CAS Number | 7321-53-1 | cymitquimica.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-ethylhexanoate;iron(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H16O2.Fe/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUYRVWYCIOFRV-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H45FeO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70890632 | |
| Record name | Hexanoic acid, 2-ethyl-, iron(3+) salt (3:1) | |
| Source | EPA DSSTox | |
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Molecular Weight |
485.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7321-53-1, 68187-36-0 | |
| Record name | Hexanoic acid, 2-ethyl-, iron(3+) salt (3:1) | |
| Source | ChemIDplus | |
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| Record name | Iron, 2-ethylhexanoate tall-oil fatty acids complexes | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068187360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, 2-ethyl-, iron(3+) salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexanoic acid, 2-ethyl-, iron(3+) salt (3:1) | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron tris(2-ethylhexanoate) | |
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Synthesis Methodologies for Ferric 2 Ethylhexanoate
General Synthetic Routes for Metal 2-Ethylhexanoates
The synthesis of metal 2-ethylhexanoates, including the ferric variant, generally follows several established pathways. These methods can be broadly categorized into metathesis reactions, reactions in non-aqueous media, and electrochemical synthesis.
One of the most common approaches involves the reaction of a metal salt with 2-ethylhexanoic acid or its alkali salt. wits.ac.za In the precipitation method, a water-soluble metal salt, such as a chloride or nitrate, is treated with a stoichiometric amount of an alkali metal salt of 2-ethylhexanoic acid. wits.ac.zagoogle.com This results in the precipitation of the desired metal 2-ethylhexanoate (B8288628).
Another prevalent method is the reaction of metal oxides, hydroxides, or carbonates with 2-ethylhexanoic acid, often at elevated temperatures. wits.ac.za This fusion method typically involves refluxing the reactants, with the removal of water as a byproduct to drive the reaction to completion.
Electrochemical synthesis offers an alternative route that can yield high-purity products. wits.ac.za This method involves the anodic dissolution of a metal electrode in a solution containing 2-ethylhexanoic acid. wits.ac.zagoogle.com By controlling the current and potential, the desired metal carboxylate can be formed.
The following table provides a general overview of these synthetic routes.
| Synthesis Route | General Reaction | Key Features |
| Metathesis (Precipitation) | Metal Halide/Nitrate + Alkali 2-Ethylhexanoate → Metal 2-Ethylhexanoate + Alkali Halide/Nitrate | Often performed in aqueous solution; product precipitates. wits.ac.zabiosynth.com |
| Fusion Method | Metal Oxide/Hydroxide + 2-Ethylhexanoic Acid → Metal 2-Ethylhexanoate + Water | Typically requires heating/refluxing; water removal is crucial. wits.ac.za |
| Electrochemical Synthesis | Metal Anode + 2-Ethylhexanoic Acid → Metal 2-Ethylhexanoate + H₂ | Involves electrolysis; can produce high-purity products. wits.ac.zagoogle.com |
Preparation of Ferric 2-Ethylhexanoate from Precursors
The synthesis of this compound specifically can be accomplished using various iron-containing precursors. A common laboratory and industrial method involves the reaction of an iron(III) salt, such as iron(III) chloride, with 2-ethylhexanoic acid. This reaction is typically carried out in a non-aqueous solvent like toluene (B28343) or xylene, and often requires heating under reflux for several hours. To ensure the reaction proceeds to completion and to prevent hydrolysis of the product, a dehydrating agent may be added to remove the water formed during the reaction.
Another documented method starts from iron(II) ethanolate (B101781). google.com This process is conducted in two stages. In the first stage, iron(II) ethanolate is reacted with 2-ethylhexanoic acid in an oxygen-free environment. google.com Subsequently, in the second stage, oxygen is introduced to oxidize the iron(II) to iron(III), forming the final product. google.com This method is reported to produce a product with high oxidation stability and a low water content. google.com
The table below summarizes the reaction conditions for these preparative methods.
| Precursor | Co-reactant | Solvent | General Conditions |
| Iron(III) Chloride | 2-Ethylhexanoic Acid | Toluene or Xylene | Reflux at 80–120°C for 12–24 hours; may use a dehydrating agent. |
| Iron(III) Hydroxide | 2-Ethylhexanoic Acid | Toluene or Xylene | Reflux at 80–120°C for 12–24 hours; water removal is necessary. |
| Iron(II) Ethanolate | 2-Ethylhexanoic Acid | Ethanol | Two-stage reaction: 1) Anaerobic, 2) With oxygen introduction. google.com |
Optimization of Synthesis Parameters for Research Applications
For research applications, the purity and specific properties of this compound are critical. Therefore, the optimization of synthesis parameters is a key consideration. Factors such as reaction temperature, solvent polarity, molar ratio of reactants, and reaction time can significantly influence the yield and purity of the product.
For instance, in the synthesis from iron(III) chloride and 2-ethylhexanoic acid, strict control of stoichiometry is necessary to prevent the formation of byproducts. The choice of solvent is also important; non-polar solvents are generally preferred. The removal of water is a critical step to prevent hydrolysis and subsequent oxidative degradation of the product.
A German patent describes a process for producing oxidation-stable this compound from iron(II) ethanolate with a yield of over 90%. google.com This process emphasizes the exclusion of water in both stages of the reaction and uses a molar ratio of iron(II) ethanolate to 2-ethylhexanoic acid of 1:3-4. google.com The resulting product is reported to have a very low water content (<0.3 wt.%) and high oxidation stability. google.com
The following table, based on data from a German patent, illustrates the impact of specific reaction conditions on product quality.
| Parameter | Condition | Result | Reference |
| Precursor | Iron(II) Ethanolate | - | google.com |
| Co-reactant | 2-Ethylhexanoic Acid | - | google.com |
| Molar Ratio (Fe(II) ethanolate : 2-ethylhexanoic acid) | 1 : 3-4 | High Yield | google.com |
| Reaction Stages | Stage 1: Oxygen excluded; Stage 2: Oxygen introduced | High Oxidation Stability | google.com |
| Water Exclusion | Throughout the process | Water content < 0.3 wt.% | google.com |
| Yield | - | > 90% | google.com |
Formation of Iron(III) 2-Ethylhexanoate in Specific Reaction Systems
This compound is often used as a catalyst or catalyst precursor in various chemical reactions, and its formation can be integral to the catalytic system. For example, it is a component of Ziegler-Natta type catalyst systems for the polymerization of 1,3-butadiene. In such systems, the iron catalyst is often prepared in situ or as a stock solution.
In the context of stereoselective Diels-Alder reactions, this compound has been employed as a mild Lewis acid catalyst. For these applications, the compound is typically used as a pre-formed reagent, often dissolved in a non-polar solvent like mineral spirits.
Furthermore, this compound serves as a precursor for the synthesis of iron oxide nanoparticles. In these processes, the thermal decomposition of the iron carboxylate at elevated temperatures leads to the formation of the desired nanoparticles. The concentration and purity of the this compound precursor can influence the size and properties of the resulting nanomaterials.
The table below outlines the role and formation context of this compound in these specific systems.
| Reaction System | Role of this compound | Formation Context |
| Butadiene Polymerization | Catalyst Component | Often part of a multi-component catalyst system. |
| Diels-Alder Reactions | Mild Lewis Acid Catalyst | Used as a pre-formed reagent to promote stereoselectivity. rsc.org |
| Nanoparticle Synthesis | Precursor | Decomposes at high temperatures to form iron oxide nanoparticles. |
| Thermal Stabilizer for Polysiloxanes | Stabilizer | Incorporated into silicone formulations to prevent oxidative embrittlement. kpi.ua |
Advanced Coordination Chemistry and Structural Analysis of Ferric 2 Ethylhexanoate
Ligand Exchange Reactions and Solvation Effects
The 2-ethylhexanoate (B8288628) ligands in ferric 2-ethylhexanoate are subject to substitution through ligand exchange reactions. These reactions can involve other types of ligands, such as different carboxylic acids or phosphines, leading to the formation of new iron(III) complexes. For instance, a notable ligand exchange reaction occurs between this compound and polysiloxanes. This process involves the cleavage of the siloxane backbone and the formation of Fe-O-Si bonds, effectively converting the ferric salt into a ferric silicate (B1173343). kpi.ua This particular reaction is integral to its function as a thermal stabilizer in silicone elastomers. kpi.ua
The solvent environment plays a critical role in the stability and reactivity of this compound. The polarity and coordinating ability of the solvent can significantly influence the compound's structure. In non-polar solvents like hexane, the complex tends to maintain its integrity. However, the introduction of moisture can lead to hydrolysis, while reactions in coordinating solvents can promote ligand exchange. The choice of solvent is therefore a key parameter in synthetic and catalytic applications, dictating the nature of the species present in the solution. researchgate.net
Spectroscopic Probes for Coordination Modes of Carboxylate Ligands
The characterization of the precise binding mode of the 2-ethylhexanoate ligand to the iron(III) center is fundamental to understanding the compound's properties. Spectroscopic techniques are invaluable tools for this purpose, providing detailed information on the electronic and molecular structure.
Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful method for distinguishing the coordination modes of carboxylate ligands. researchgate.net The carboxylate group (COO⁻) can bind to a metal center in several ways, including as a monodentate, bidentate chelating, or bidentate bridging ligand. 911metallurgist.comuwaterloo.ca These different binding geometries can be identified by analyzing the positions of the asymmetric (νₐₛ) and symmetric (νₛ) COO⁻ stretching vibrations. researchgate.net
The key diagnostic parameter is the separation between the asymmetric and symmetric stretching frequencies (Δν = νₐₛ - νₛ). uwaterloo.ca
Unidentate (Monodentate) Coordination: In this mode, one oxygen atom of the carboxylate binds to the metal. This lowers the symmetry compared to the free ion, resulting in a large frequency separation (Δν), typically in the range of 200-300 cm⁻¹. 911metallurgist.comuwaterloo.ca
Bidentate Chelating Coordination: Both oxygen atoms bind to the same metal ion. The symmetry is similar to the free ion, leading to a small separation (Δν < 135 cm⁻¹). uwaterloo.ca
Bidentate Bridging Coordination: The carboxylate group bridges two different metal ions. This mode also exhibits a relatively small to intermediate frequency separation (Δν), often in the range of 150-212 cm⁻¹. 911metallurgist.comuwaterloo.ca
Studies on thin films of iron(III) 2-ethylhexanoate using two-dimensional correlation spectroscopy (2D-COS) have enabled the confident assignment of overlapping vibrational bands to these distinct coordination motifs. uwaterloo.ca
| Coordination Mode | Asymmetric Stretch (νₐₛ) (cm⁻¹) | Symmetric Stretch (νₛ) (cm⁻¹) | Frequency Separation (Δν) (cm⁻¹) | Assignment Basis |
|---|---|---|---|---|
| Monodentate | ~1686 | ~1422 | ~264 | Large separation, νₐₛ resembles C=O stretch |
| Bridging | ~1589 | ~167 | Intermediate separation | |
| Chelating / Free Ionic | ~1552 / ~1531 | < 135 | Small separation, similar to free carboxylate ion |
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation in chemistry. However, its application to paramagnetic compounds like high-spin ferric (Fe³⁺) complexes can be challenging due to significant line broadening of NMR signals. Despite these challenges, NMR can provide valuable insights into the structure and dynamics of organoiron systems. nih.govnih.gov
For this compound, while proton or carbon NMR might be of limited use for directly probing the atoms close to the iron center, NMR of other nuclei can be very informative. For example, ²⁹Si NMR has been successfully employed to study the reaction mechanism between this compound and polysiloxanes, tracking the cleavage of Si-O bonds and the formation of new species. kpi.ua In broader organoiron chemistry, NMR studies on related systems have been used to investigate ligand exchange dynamics, the interactions between ligands and protein residues in bioinorganic complexes, and the stereochemistry of reaction products. nih.govrsc.org
⁵⁷Fe Mössbauer spectroscopy is a highly specific and sensitive technique for probing the nuclear environment of iron atoms. nih.gov It provides precise information on the oxidation state, spin state, and the symmetry of the local coordination sphere of the iron nucleus. nih.govrsc.org
For iron(III) carboxylates, including this compound, Mössbauer spectra typically exhibit features characteristic of high-spin Fe³⁺ ions. rsc.orgakjournals.com Key parameters obtained from the spectra are the isomer shift (δ) and the quadrupole splitting (ΔE₋).
Isomer Shift (δ): This parameter is sensitive to the electron density at the nucleus and thus relates to the oxidation and spin state of the iron. For high-spin Fe³⁺ in an octahedral oxygen environment, isomer shifts are typically in the range of 0.51-0.54 mm/s at 78 K. researchgate.net
Quadrupole Splitting (ΔE₋): This arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus. A non-zero quadrupole splitting indicates a distortion from perfect cubic (e.g., octahedral or tetrahedral) symmetry. Mössbauer spectra of iron(III) carboxylates consistently show a quadrupole doublet, with ΔE₋ values ranging from 0.36 to 0.88 mm/s, which confirms a distorted octahedral geometry around the iron center. akjournals.comresearchgate.net
Furthermore, temperature-dependent Mössbauer spectroscopy has been used to study the magnetic properties and thermal decomposition of iron carboxylates, revealing the formation of superparamagnetic iron oxide nanoparticles as decomposition products. akjournals.comacs.orgnih.gov
| Parameter | Typical Value Range (mm/s) | Information Provided |
|---|---|---|
| Isomer Shift (δ) at 78 K | 0.51 - 0.54 | Confirms high-spin Fe³⁺ oxidation state |
| Quadrupole Splitting (ΔE₋) | 0.36 - 0.88 | Indicates a distorted octahedral coordination environment |
Formation of Multinuclear Iron Carboxylate Species
A prominent feature of iron carboxylate chemistry is the tendency to form multinuclear clusters. Carboxylate ligands are adept at bridging multiple metal centers, facilitating the assembly of polynuclear structures. rsc.org this compound can act as a precursor for the formation of such species.
A very common and stable structural motif in iron(III) carboxylate chemistry is the trinuclear oxo-centered cluster, often denoted as {Fe₃O}. researchgate.netrsc.org This core consists of a triangle of iron(III) ions with a central μ₃-oxo ligand (an oxygen atom bridging all three iron atoms). The periphery of this triangular unit is typically bridged by six carboxylate ligands. rsc.org These {Fe₃O} units are fundamental building blocks that can be further linked to form even larger, higher-nuclearity clusters. rsc.org Research has shown the existence of complex polynuclear iron carboxylates, including Fe₄, Fe₅, and even Fe₁₂ clusters, whose structures are held together by a combination of oxo and carboxylate bridges. rsc.orgosti.govufl.edu The formation of these species is highly dependent on the reaction conditions, such as pH, temperature, and the stoichiometry of the reactants.
Catalytic Applications of Ferric 2 Ethylhexanoate
Lewis Acid Catalysis in Stereoselective Reactions
The catalytic activity of Ferric 2-ethylhexanoate (B8288628) is significantly influenced by the Lewis acidic nature of the iron(III) center. A Lewis acid is a chemical species that can accept an electron pair, thereby activating substrates for various chemical reactions. wikipedia.org In organic synthesis, metal-based Lewis acids like ferric complexes are employed to increase the reactivity of substrates, often enabling or accelerating reactions that would otherwise be slow or unselective. wikipedia.org
A notable application of Ferric 2-ethylhexanoate is as a mild and effective Lewis acid catalyst in the hetero-Diels–Alder reaction. researchgate.net This reaction is a powerful tool in organic synthesis for forming six-membered heterocyclic rings. thieme-connect.de Specifically, this compound has been successfully used to catalyze the stereoselective reaction between ethyl (E)-4-oxobutenoate and various alkyl vinyl ethers. researchgate.net
This transformation yields cis-2-alkoxy-3,4-dihydro-2H-pyran-4-carboxylic acid, ethyl esters with high levels of stereocontrol, achieving diastereoisomeric excesses (de) as high as 98%. researchgate.net The high stereoselectivity is a crucial aspect of this catalytic system, making it valuable for the synthesis of complex molecular architectures. thieme-connect.de The reaction demonstrates the catalyst's ability to operate under mild conditions while still providing excellent yields and selectivity. researchgate.net
Table 1: Stereoselective Hetero-Diels-Alder Reaction Catalyzed by this compound Reaction of ethyl (E)-4-oxobutenoate with various alkyl vinyl ethers.
| Alkyl Vinyl Ether (R group) | Product | Diastereoisomeric Excess (de) |
| Ethyl | cis-2-ethoxy-3,4-dihydro-2H-pyran-4-carboxylic acid, ethyl ester | 98% |
| Isobutyl | cis-2-isobutoxy-3,4-dihydro-2H-pyran-4-carboxylic acid, ethyl ester | 98% |
| n-Butyl | cis-2-n-butoxy-3,4-dihydro-2H-pyran-4-carboxylic acid, ethyl ester | 96% |
While the application of this compound in the hetero-Diels-Alder reaction is well-documented, its use as a Lewis acid catalyst in a broader range of general organic reactions is less reported in the literature. Iron(III) compounds, in general, can catalyze a variety of reactions, including Friedel-Crafts alkylations and acylations, aldol reactions, and other pericyclic processes. wikipedia.org The iron(III) center functions by coordinating to lone-pair bearing atoms (like oxygen or nitrogen) in the substrate, which polarizes the molecule and makes it more susceptible to nucleophilic attack or other transformations. wikipedia.org For this compound specifically, its primary reported role as a Lewis acid catalyst is in promoting cycloaddition reactions.
Oxidation and Hydrogenation Catalysis
Iron is an abundant, low-cost, and relatively non-toxic metal, making iron-based catalysts highly desirable for sustainable chemical processes, including oxidations and hydrogenations. mdpi.com While ethylhexanoate salts of various metals are generally used in catalysts for these processes, specific applications for this compound are not as extensively detailed as its role in Lewis acid catalysis.
Aerobic oxidation, which uses molecular oxygen from the air as the oxidant, is a key area of green chemistry. Iron catalysts are known to be active in a variety of aerobic C-H bond functionalization reactions. rsc.orgresearchgate.net However, specific reports detailing the use of this compound as the primary catalyst for the aerobic oxidative functionalization of hydrocarbons are not widely available in the surveyed scientific literature.
The oxidation of aldehydes to carboxylic acids is a fundamental transformation in both laboratory and industrial chemistry. organic-chemistry.orgresearchgate.net Various catalytic systems, including those based on iron, have been developed for this purpose, often using air or pure oxygen as the oxidant. mdpi.comnih.gov For instance, complexes of iron(II), nickel(II), and cobalt(II) have been shown to catalyze the aerobic oxidation of aldehydes. mdpi.com However, the specific application of this compound as a catalyst for the general oxidation of aldehydes to carboxylic acids is not prominently featured in the reviewed literature.
Mechanistic Investigations of this compound Catalysis
Detailed mechanistic studies focused exclusively on this compound are limited, in part due to the challenges associated with studying paramagnetic iron species. nih.gov However, the mechanism of its catalytic action can be inferred from its role in known reactions and the broader understanding of iron catalysis.
In its role as a Lewis acid catalyst for the hetero-Diels-Alder reaction, the iron(III) center is believed to coordinate to the carbonyl oxygen of the dienophile (ethyl (E)-4-oxobutenoate). This coordination activates the dienophile for the subsequent cycloaddition. thieme-connect.de The traditional view holds that this activation occurs by lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), thereby enhancing the orbital interaction with the diene's Highest Occupied Molecular Orbital (HOMO). thieme-connect.de However, more recent quantum chemical studies suggest that Lewis acids accelerate Diels-Alder reactions primarily by reducing the destabilizing Pauli repulsion between the electron systems of the reacting molecules. wikipedia.orgnih.gov The Lewis acid polarizes the electron density of the dienophile away from the reacting C=C double bond, which lessens the repulsive forces in the transition state. nih.gov
For iron-catalyzed oxidation reactions in general, the mechanisms often involve radical pathways. nih.gov These processes can be complex, involving multiple oxidation states of iron and the generation of various radical intermediates. Elucidating the precise catalytic cycle and identifying the active iron species remain significant areas of research in the field of iron catalysis. researchgate.net
Application As Precursors in Materials Science
Metal-Organic Decomposition Methodologies
Metal-Organic Decomposition (MOD) is a non-vacuum, solution-based technique for producing high-purity thin films and powders. arxiv.org In this method, metal-organic precursors, such as Ferric 2-ethylhexanoate (B8288628), are dissolved in a solvent and then decomposed by heat to form the desired metal or metal oxide. arxiv.org The organic ligands of the precursor are burned off during the heating process, leaving behind a solid inorganic material.
Ferric 2-ethylhexanoate is an effective precursor for MOD due to its high solubility in common organic solvents and its ability to decompose cleanly at relatively low temperatures. wikipedia.org This allows for precise control over the stoichiometry and morphology of the final product. The MOD method using this compound has been successfully employed in the synthesis of various iron-containing materials. arxiv.org
Synthesis of Metal Oxide Nanoparticles
The synthesis of metal oxide nanoparticles with controlled size, shape, and composition is a significant area of research in nanotechnology. nih.gov this compound has emerged as a key precursor for the production of iron oxide nanoparticles through various methods.
Thermal decomposition is a widely used method for synthesizing high-quality, monodisperse iron oxide nanoparticles. nih.gov In a typical synthesis, this compound is dissolved in a high-boiling point organic solvent along with surfactants. mdpi.com This mixture is then heated to a high temperature, causing the precursor to decompose and form iron oxide nuclei. mdpi.com The surfactants play a crucial role in controlling the growth and preventing the agglomeration of the nanoparticles. nih.gov
The reaction parameters, such as the reaction temperature, heating rate, and the ratio of precursor to surfactant, can be precisely controlled to tailor the size and shape of the resulting nanoparticles. mdpi.com This method has been shown to produce iron oxide nanoparticles with a narrow size distribution and high crystallinity. nih.gov
Table 1: Influence of Reaction Parameters on Iron Oxide Nanoparticle Synthesis via Thermal Decomposition
| Parameter | Effect on Nanoparticle Properties |
| Reaction Temperature | Higher temperatures generally lead to larger nanoparticles. |
| Heating Rate | A faster heating rate can result in a larger number of smaller nuclei, leading to smaller final particle sizes. |
| Precursor Concentration | Higher precursor concentrations can lead to larger nanoparticles or increased particle aggregation. |
| Surfactant Type and Concentration | The choice of surfactant and its concentration are critical for controlling particle size, shape, and stability. |
This table provides a general overview of the influence of various reaction parameters on the synthesis of iron oxide nanoparticles via thermal decomposition of this compound.
The microemulsion technique offers another versatile route for the synthesis of magnetic iron oxide nanoparticles with well-defined sizes and morphologies. A microemulsion is a thermodynamically stable, isotropic dispersion of two immiscible liquids, such as oil and water, stabilized by a surfactant.
In this method, a microemulsion is formed containing this compound in the oil phase. A reducing agent is then introduced into the aqueous phase. The reaction occurs at the oil-water interface of the nanodroplets, leading to the formation of iron oxide nanoparticles within these confined spaces. The size of the nanoparticles is primarily determined by the size of the microemulsion droplets, which can be controlled by adjusting the water-to-surfactant ratio.
Thin Film Fabrication
This compound is also a valuable precursor for the fabrication of thin films of iron-containing materials. Its solubility and clean decomposition make it suitable for various solution-based deposition techniques, such as spin-coating and dip-coating.
Yttrium Iron Garnet (Y₃Fe₅O₁₂ or YIG) is a synthetic garnet with important magnetic properties used in microwave, acoustic, and magneto-optical applications. toukimas.jp this compound, in combination with a suitable yttrium precursor, is used in the MOD and sol-gel processes to prepare YIG thin films. arxiv.orgtoukimas.jp
In a typical process, a precursor solution containing this compound and a yttrium carboxylate is spin-coated onto a substrate. toukimas.jp The coated substrate is then subjected to a series of heat treatments to remove the organic components and crystallize the YIG phase. arxiv.org The composition of the precursor solution and the annealing conditions are critical factors in obtaining high-quality, single-phase YIG thin films. toukimas.jp
Table 2: Key Parameters in the Fabrication of YIG Thin Films using this compound
| Parameter | Influence on Film Properties |
| Precursor Stoichiometry | The molar ratio of yttrium to iron precursors in the solution directly affects the final composition and phase purity of the YIG film. toukimas.jp |
| Solvent System | The choice of solvent influences the viscosity and stability of the precursor solution, which in turn affects the uniformity of the deposited film. toukimas.jp |
| Annealing Temperature and Atmosphere | The annealing temperature and atmosphere are crucial for the complete decomposition of the organic precursors and the crystallization of the desired garnet phase. arxiv.org |
| Substrate Material | The choice of substrate can influence the crystallographic orientation and epitaxial growth of the YIG thin film. |
This table summarizes the key parameters and their influence on the properties of Yttrium Iron Garnet thin films fabricated using this compound as a precursor.
The principles and techniques used for fabricating YIG thin films from this compound can be extended to the synthesis of other metal oxide thin films. By combining this compound with other metal carboxylate precursors, it is possible to create a wide range of mixed-metal oxide thin films with tailored compositions and properties. This versatility makes this compound a valuable component in the materials scientist's toolkit for developing novel functional thin-film materials.
Integration into Polymeric Materials
This compound, an organometallic compound, serves as a crucial additive in the formulation of various polymeric materials. Its integration is primarily aimed at enhancing specific properties of the final product, such as durability under thermal stress and the curing characteristics of coatings. The compound's effectiveness stems from the catalytic activity of the iron ion, which can participate in radical scavenging and oxidation-reduction cycles.
Thermal Stabilization of Silicone Elastomers
This compound is recognized as a highly effective thermal stabilizer for silicone elastomers, significantly extending their service life at elevated temperatures. The degradation of silicone polymers, such as polydimethylsiloxane (B3030410), at high temperatures is an oxidative process involving the formation of free radicals.
The mechanism of stabilization by this compound involves the iron atom's ability to interrupt this degradation cycle. It is proposed that the ferric ion (Fe³⁺) can oxidize free radicals generated during the thermal oxidation of the polymer chains. dtic.mil This process may involve the reduction of the iron to its ferrous state (Fe²⁺), effectively neutralizing the reactive radical species and preventing further polymer chain scission and crosslinking that lead to embrittlement. dtic.mil
Research has demonstrated the practical benefits of this additive. For instance, a study on polydimethylsiloxane showed that the addition of a small quantity of ferric octoate (a related iron carboxylate) could prevent the material from becoming brittle and useless after being heated to 300°C for 16 hours. dtic.mil In another experiment, the addition of 2 parts per hundred rubber (phr) of this compound to a silicone oil heated at 250°C for 48 hours resulted in a minimal increase in viscosity, whereas the control sample without the additive gelled within 24 hours. dtic.mil More recent studies have explored complex oxides containing iron, which also show excellent thermal oxidative stability in silicone rubber, retaining a significant percentage of mechanical properties after aging at 300°C. researchgate.net This highlights the critical role of iron compounds in enhancing the high-temperature performance of silicone-based materials.
Table 1: Effect of this compound on Silicone Fluid at 250°C
| Sample | Additive (2 phr) | Heating Time (hours) | Viscosity (cS) | Observation |
|---|---|---|---|---|
| Control | None | 24 | - | Gelled |
| Test Sample | This compound | 48 | 13 | Remained fluid |
Data sourced from Kishimoto et al., as cited in a 1983 review. dtic.mil
Additives in Coatings and Paints
In the coatings and paints industry, this compound functions primarily as a drier, also known as a siccative. Driers are organometallic compounds that catalyze the oxidative cross-linking of unsaturated oils and alkyd resins, which are common binders in air-drying paints. researchgate.netspecialchem.com This catalytic action accelerates the transformation of the liquid paint film into a hard, solid, and durable coating. specialchem.com
The autoxidation process involves the reaction of unsaturated portions of the binder with atmospheric oxygen. specialchem.com The iron cation in this compound participates in this process by promoting the formation and decomposition of hydroperoxides, which generates the free radicals necessary for polymerization and cross-linking of the resin binder. researchgate.netresearchgate.net
While cobalt-based driers have traditionally been the most effective and widely used, there is a significant push to find alternatives due to regulatory concerns. mdpi.com Iron-based driers like this compound are considered a viable, more environmentally friendly alternative. researchgate.net Although sometimes less active than cobalt driers, their performance can be enhanced with the use of special additives or by modifying them with organic ligands. researchgate.net Iron driers have been shown to provide comparable drying rates to cobalt driers, although the crosslinking kinetics may differ. researchgate.net They are particularly noted for their ability to function effectively in both solvent-borne and waterborne alkyd systems. researchgate.net Beyond its role as a drier, the 2-ethylhexanoate component can also act as a plasticizer, improving the flexibility and impact resistance of the coating film. zsmaterials-sales.com
Table 2: General Function of this compound in Coatings
| Property | Function of Additive | Resulting Benefit |
|---|---|---|
| Drying Time | Acts as a catalyst for oxidative polymerization. researchgate.netspecialchem.com | Accelerates curing, allowing for faster film hardening. |
| Film Hardness | Promotes thorough cross-linking of the binder. researchgate.net | Improves the durability and resistance of the final coating. |
| Flexibility | The organic component can act as a plasticizer. zsmaterials-sales.com | Increases film toughness and impact resistance. |
| Pigment Dispersion | Can aid in wetting and stabilizing pigments. zsmaterials-sales.com | Prevents pigment sedimentation and ensures uniform color. |
Advanced Analytical Chemistry and Characterization Methodologies
Spectroscopic Methods for Structural Elucidation
Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to investigate the coordination modes of the 2-ethylhexanoate (B8288628) ligand to the ferric iron center. The analysis primarily focuses on the vibrational frequencies of the carboxylate group (COO). The separation (Δ) between the asymmetric (νas(COO)) and symmetric (νs(COO)) stretching frequencies of the carboxylate moiety is particularly diagnostic of its binding mode.
Research indicates that metal carboxylates, including iron(III) 2-ethylhexanoate, can exhibit a mixture of coordination motifs. These motifs can be distinguished by the Δ value:
Monodentate: A larger separation (Δ ≈ 258-300 cm⁻¹) is indicative of a monodentate coordination mode, where only one oxygen atom of the carboxylate group binds to the metal center.
Bidentate Bridging: An intermediate separation (Δ ≈ 150-212 cm⁻¹) suggests a bridging mode, where the carboxylate ligand links two different metal centers.
Bidentate Chelating: A smaller separation (Δ < 135 cm⁻¹) points to a chelating mode, where both oxygen atoms of the carboxylate bind to the same metal center.
Studies on thin films of iron(III) 2-ethylhexanoate have successfully utilized FTIR to identify and assign absorbance bands corresponding to these different binding modes, even within complex, overlapping spectra. This analysis is crucial for understanding the structural evolution of the compound during its conversion into metal oxides, as the loss of C-H and C-O vibrations can be tracked to monitor the decomposition of the organic ligands.
| Coordination Mode | νas(COO) (cm⁻¹) | νs(COO) (cm⁻¹) | Separation (Δ) (cm⁻¹) |
|---|---|---|---|
| Monodentate | ~1680 - 1700 | ~1415 - 1420 | ~258 - 300 |
| Bidentate Bridging | ~1580 - 1640 | ~1415 - 1425 | ~150 - 212 |
| Bidentate Chelating | ~1540 - 1550 | ~1415 - 1420 | <135 |
This table presents typical vibrational frequency ranges for different carboxylate coordination modes in metal complexes, based on findings in the literature.
Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone for structural elucidation of organic molecules, presents significant challenges when applied to ferric 2-ethylhexanoate. The iron(III) center is a high-spin (S = 5/2) paramagnetic species. Paramagnetism drastically affects NMR measurements in several ways:
Signal Broadening: The unpaired electrons on the Fe(III) center create a strong local magnetic field, leading to very efficient nuclear relaxation. This causes extreme broadening of NMR signals for protons near the metal center, often rendering them undetectable or merged with the baseline. nih.gov
Large Chemical Shift Spans: The interaction of nuclear spins with the unpaired electrons (hyperfine coupling) can cause massive shifts in resonance frequencies, spreading the signals over a very wide parts-per-million (ppm) range, far outside the typical window for diamagnetic compounds. vu.lt
Due to these effects, obtaining a well-resolved ¹H or ¹³C NMR spectrum of this compound that would allow for detailed structural mapping is generally not feasible. nih.govresearchgate.net While NMR studies have been conducted on some paramagnetic iron complexes, the information gleaned is often related to magnetic properties or simple stoichiometry rather than precise bond connectivity. vu.ltacs.org Therefore, NMR is not a primary technique for the detailed structural characterization of this specific molecule, but understanding the reasons for its limitations is a key aspect of its analytical chemistry.
Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI), is invaluable for analyzing the complex nature of this compound in solution. Rather than existing as a simple monomeric species, ESI-MS studies have revealed that commercial this compound is typically a complex mixture of metal-ion clusters.
A significant finding from these analyses is the identification of a μ₃-oxo bridged trinuclear iron(III) cluster. core.ac.uk This core structure, [Fe₃O(O₂CR)₆]⁺ (where R is the 2-ethylhexyl group), consists of a central oxygen atom bonded to three iron atoms in a triangular array, with the carboxylate ligands bridging the iron centers. ESI-MS can detect this and other related cluster ions, such as those with additional solvent or ligand adducts. core.ac.uk
Tandem mass spectrometry (MS/MS) techniques, such as Collision-Induced Dissociation (CID) and Electron-Induced Dissociation (EID), can be used to probe the structure of these clusters further. EID, in particular, has been shown to be effective for the structural analysis of oxo-centered trinuclear iron carboxylates. It can induce the sequential loss of all six carboxylate ligands, ultimately leading to the formation of the bare [Fe₃O]⁺ core ion, confirming the robust nature of this structural motif. core.ac.uk
Microscopic and Diffraction Techniques for Material Characterization
This compound is a widely used precursor in materials science for the synthesis of iron-based nanoparticles and thin films. americanelements.com Characterizing the solid-state materials produced from this precursor requires microscopic and diffraction methods to understand their morphology, size, and crystal structure.
Transmission Electron Microscopy (TEM) is the definitive technique for visualizing the morphology and determining the size distribution of nanoparticles synthesized from this compound. When used as a precursor in thermal decomposition or other synthetic methods, it yields iron oxide nanoparticles.
TEM analysis provides direct imaging of individual particles at high resolution, revealing key morphological features. nih.gov For nanoparticles derived from iron carboxylate precursors, TEM typically shows particles that are:
Morphology: Roughly spherical or quasi-spherical in shape. researchgate.net
Dispersion: The degree of aggregation or monodispersity can be readily assessed.
Size: Particle diameters are typically in the nanometer range (e.g., 5-30 nm). researchgate.netresearchgate.net
By analyzing a statistically significant number of particles from multiple TEM micrographs using image analysis software, a precise particle size distribution histogram can be generated. This provides crucial data on the average particle diameter and the uniformity of the sample. mdpi.com
| Sample Attribute | Typical Finding | Method of Determination |
|---|---|---|
| Morphology | Spherical / Quasi-spherical | Direct Imaging |
| Average Diameter | 5 - 30 nm | Image Analysis (statistical) |
| Size Distribution | Log-normal or Gaussian fit | Histogram from >500 particles |
This table summarizes typical morphological data obtained from TEM analysis of iron oxide nanoparticles synthesized using organo-iron precursors.
X-ray Diffraction (XRD) is an essential technique for determining the crystalline nature and identifying the specific phases of the solid materials produced from the decomposition of this compound. The resulting XRD pattern provides a fingerprint of the material's atomic structure.
The analysis of materials derived from this compound can reveal several outcomes depending on the processing conditions (e.g., temperature, atmosphere):
Amorphous Phase: Rapid or low-temperature decomposition of the precursor can lead to the formation of amorphous iron oxide. This is characterized in an XRD pattern by the absence of sharp diffraction peaks and the presence of broad, diffuse humps. semanticscholar.org
Crystalline Phases: Upon thermal treatment (annealing), the amorphous material can crystallize into specific iron oxide phases. XRD is used to unambiguously identify these phases by comparing the positions and intensities of the diffraction peaks to standard patterns from databases (e.g., JCPDS). Common crystalline phases formed include hematite (B75146) (α-Fe₂O₃) or magnetite/maghemite (Fe₃O₄/γ-Fe₂O₃). researchgate.netarxiv.org
XRD can therefore be used to monitor the structural transition from the organometallic precursor to an amorphous solid and finally to a crystalline ceramic film or powder, providing critical information for controlling the final material properties. researchgate.net
Thermal Analysis Techniques in Decomposition Studies
The thermal decomposition of this compound has been investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine its stability and decomposition profile. These techniques are essential for understanding the transformation of the precursor into iron oxide.
Thermogravimetric analysis measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the stoichiometry of the decomposition reactions. While specific TGA data for pure this compound is not extensively documented in publicly available literature, studies on similar iron carboxylate complexes offer insights. For instance, the thermal decomposition of other iron(III) carboxylates generally shows a multi-stage process. The initial stage often corresponds to the loss of any coordinated solvent molecules, followed by the decomposition of the organic ligands, and finally the formation of iron oxide as the residual product.
Differential scanning calorimetry complements TGA by measuring the heat flow associated with thermal transitions. DSC can identify whether the decomposition processes are endothermic or exothermic. For iron carboxylates, the decomposition of the organic component is typically an exothermic process.
Table 1: Illustrative Thermal Decomposition Data for an Iron Carboxylate Complex
| Thermal Event | Temperature Range (°C) | Mass Loss (%) | DSC Peak |
| Ligand Decomposition | 200 - 400 | 60 - 70 | Exothermic |
| Final Oxide Formation | > 400 | - | - |
Note: This table is a generalized representation based on typical data for iron carboxylate complexes and is intended for illustrative purposes. Specific values for this compound may vary.
Magnetic Measurements for Magnetic Materials Characterization
The primary application of this compound in materials science is as a precursor for the synthesis of magnetic iron oxide nanoparticles, such as magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃). The magnetic properties of these nanoparticles are critically dependent on their size, crystallinity, and phase purity, which are influenced by the synthesis conditions during the thermal decomposition of the precursor.
Vibrating Sample Magnetometry (VSM) is a key technique used to characterize the magnetic properties of these materials. VSM measures the magnetic moment of a sample as a function of an applied magnetic field, generating a magnetic hysteresis loop. From this loop, crucial magnetic parameters such as saturation magnetization (Ms), remanent magnetization (Mr), and coercivity (Hc) can be determined. nih.gov
Saturation Magnetization (Ms) is the maximum magnetic moment a material can achieve in a magnetic field. For iron oxide nanoparticles, Ms values are typically lower than their bulk counterparts due to surface effects. nih.gov
Remanent Magnetization (Mr) is the magnetization remaining after the external magnetic field is removed.
Coercivity (Hc) is the magnetic field strength required to reduce the magnetization of a material to zero after it has been magnetized to saturation. nih.gov
The magnetic behavior of iron oxide nanoparticles can range from superparamagnetic to ferromagnetic, depending on their size. Superparamagnetic nanoparticles exhibit no remanence or coercivity at room temperature, a desirable property for many biomedical applications. nih.gov
Table 2: Representative Magnetic Properties of Iron Oxide Nanoparticles Synthesized from an Organoiron Precursor
| Nanoparticle Sample | Saturation Magnetization (Ms) (emu/g) | Remanent Magnetization (Mr) (emu/g) | Coercivity (Hc) (Oe) |
| Sample A (Superparamagnetic) | 45 | ~0 | ~0 |
| Sample B (Ferromagnetic) | 65 | 15 | 150 |
Note: This table provides typical values for iron oxide nanoparticles to illustrate the data obtained from VSM analysis. The specific properties of nanoparticles derived from this compound will depend on the precise synthesis conditions.
The detailed characterization of both the thermal decomposition of this compound and the magnetic properties of the resulting iron oxide nanoparticles is essential for the rational design and synthesis of advanced magnetic materials for a wide range of applications.
Theoretical and Computational Chemistry Studies
Molecular Orbital Analysis of Organoiron Complexes
Molecular Orbital (MO) theory is a fundamental framework for describing the electronic structure and bonding in transition metal complexes. libretexts.org It considers that atomic orbitals of the metal and ligands combine to form a new set of molecular orbitals that extend over the entire molecule. sohag-univ.edu.eg These MOs are classified as bonding, antibonding, or non-bonding, and their energy levels and electron occupancy determine the complex's stability, geometry, magnetic properties, and reactivity. sohag-univ.edu.eg
In the context of organoiron complexes, particularly those involving carboxylate ligands like 2-ethylhexanoate (B8288628), computational methods such as Density Functional Theory (DFT) are employed to perform detailed MO analysis. DFT calculations can determine the electronic structure of iron carboxylate complexes and calculate properties like binding energies. tandfonline.com
Studies on various iron carboxylate systems have revealed key insights into their bonding. For instance, DFT studies on complexes with acetate (B1210297) and propionate (B1217596) ligands have shown that in trimeric and dimeric forms, the carboxylate ligands bind to the iron centers in a bidentate coordination. tandfonline.com A critical finding from these computational analyses is the identification of iron oxide bonds within certain complex configurations. The formation of these Fe-O bonds can be clearly visualized by computing the charge density isosurfaces of the relevant molecular orbitals. tandfonline.com This Fe-O bond formation is a significant factor in the high stability of some iron carboxylate species. tandfonline.com
Furthermore, MO analysis helps in understanding the interactions between iron's d-orbitals and the orbitals of the carboxylate ligands. nih.gov These interactions are crucial for the catalytic activity of many iron complexes. The availability of singly occupied orbitals in high-spin iron complexes allows for π-interactions with ligands, which is a key aspect of their electronic structure. nih.gov The combination of electrostatic σ-bonding and these π-interactions contributes to the stability of various iron species. nih.gov
The table below summarizes key findings from MO analyses of representative iron carboxylate complexes.
| Complex Type | Ligand Coordination | Key MO Finding | Computational Method |
| Dimeric/Trimeric Iron Carboxylate | Bidentate | Stable metal-ligand coordination bonds | Density Functional Theory (DFT) |
| Monomeric Iron Carboxylate | Bidentate / Iron Oxide Bond | Formation of a highly stable Fe-O bond is possible | Density Functional Theory (DFT) |
| Carboxylate-Bridged Diiron Units | Bridging Bidentate | Significant charge transfer between metal centers, ligands, and substrate | Density Functional Theory (DFT) |
Modeling of Reaction Mechanisms and Intermediates
Computational modeling is an indispensable tool for elucidating the complex reaction mechanisms involving organoiron compounds. nih.gov By mapping the potential energy surface of a reaction, theoretical chemists can identify transition states, intermediates, and determine the most likely reaction pathways. researchgate.net This is particularly valuable for iron catalysis, where reaction intermediates can be transient and difficult to characterize experimentally. acs.org
DFT calculations have been successfully applied to model various iron-catalyzed reactions. For example, the mechanism for the iron(II)-catalyzed synthesis of α-carboxylic acids from alkenes and CO2 has been investigated, revealing a catalytic cycle that includes steps like β-hydride elimination, hydrometalation, oxidative addition, reductive elimination, and carboxylation. researchgate.net Such studies can pinpoint the rate-limiting step of the entire catalytic cycle. researchgate.net
In the context of iron carboxylates, computational studies have explored ligand dissociation and the formation of reactive species. Modeling the dissociation of carboxylate ligands from an iron center has shown the subsequent formation of an iron oxide bond, which is thought to be a precursor in the synthesis of iron oxide nanoparticles. tandfonline.com
Recent research has also focused on high-valent iron-oxo-carboxylato species, which are proposed as key reactive intermediates in C-H oxidation reactions. acs.org Computational and spectroscopic studies have characterized these species, such as [FeV(O)(carboxylate)(PyNMe3)]2+, and modeled their reactivity. acs.org These models show that the species can perform selective intramolecular oxidation of C-H bonds, leading to products like γ-lactones. acs.org This work provides a strong theoretical basis for the widely postulated role of metal(V)-oxo-carboxylato intermediates in important oxidation/lactonization reactions. acs.org
The table below presents examples of reaction steps and intermediates in iron-catalyzed reactions that have been investigated through computational modeling.
| Reaction Type | Key Mechanistic Step/Intermediate | Finding from Modeling |
| Carboxylation of Alkenes | Reductive elimination | Identified as the rate-limiting step in the catalytic cycle. |
| Ligand Dissociation | Formation of an iron oxide bond | The Fe-O bond forms after ligand dissociation and acts as a stable precursor. |
| C-H Oxidation | Iron(V)-oxo-carboxylato species | Identified as the key reactive intermediate responsible for substrate oxidation. |
| Diazocarbonylation | Diazoalkane coordination and N2 extrusion | The free energy of activation is influenced by the electronic properties of ancillary ligands. researchgate.net |
Computational Approaches in Catalyst Design
Computational chemistry plays a crucial role in the rational design of new and improved catalysts. acs.org By predicting how changes in a catalyst's structure will affect its activity and selectivity, computational models can significantly accelerate the discovery process, reducing the need for extensive trial-and-error experimentation. nih.gov
For iron-based catalysts, DFT is a primary tool for exploring potential improvements. researchgate.net Computational studies can evaluate the effect of modifying ligands on the catalyst's efficiency. For instance, research on iron catalysts for hydrogenation has shown that adding electron-withdrawing substituents to certain parts of the ligand framework can enhance catalytic efficiency. researchgate.net Conversely, substituting key functional groups, like a hydroxyl with an amino group, might not be a valid strategy for improvement. researchgate.net
A key aspect of catalyst design is tuning the electronic and steric properties of the ligands. researchgate.net In the case of iron-carbonyl-phosphine catalysts used in diazocarbonylation, DFT calculations predicted that using less basic P-donor ligands with stronger π-acceptor properties could significantly increase the reaction rate. researchgate.net This prediction is based on the calculated free energy of activation for the rate-determining step of the reaction. researchgate.net
Furthermore, computational approaches are used to understand and harness ligand cooperativity, where the ligand is not just a spectator but actively participates in the reaction mechanism. acs.org Models of certain iron pincer complexes show that the ligand scaffold can switch between aromatic and dearomatized states, which drives the heterolytic cleavage of H2 for hydrogenation reactions. acs.org
Bio-inspired design is another powerful strategy, where computational models of enzyme active sites, such as those in hydrogenases, are used as a blueprint for creating synthetic catalysts. nih.gov Understanding the structure and catalytic mechanism of these natural systems through computational modeling is crucial for replicating and enhancing their performance in synthetic analogues. nih.gov
The following table outlines strategies for catalyst improvement based on computational design principles.
| Design Strategy | Computational Approach | Predicted Outcome |
| Ligand Modification | DFT calculations of electronic effects | Electron-withdrawing groups can enhance catalytic efficiency. |
| Ligand Substitution | Calculation of reaction activation energies | Replacing carbonyls with specific phosphine (B1218219) ligands can improve catalytic activity. |
| Tuning Ligand Properties | Energy decomposition and orbital analysis | Using ligands with strong π-acceptor properties can increase reaction rates. researchgate.net |
| Bio-Inspired Design | Modeling of enzyme active sites | Mimicking natural catalytic systems can lead to highly efficient synthetic catalysts. nih.gov |
Environmental Fate and Degradation Pathways of 2 Ethylhexanoic Acid Ligand
Degradation Mechanisms of 2-Ethylhexanoic Acid in Environmental Contexts
The primary degradation mechanism for 2-ethylhexanoic acid in the environment is biodegradation. canada.ca Due to its high water solubility, it is readily available to microorganisms in aquatic and soil environments. canada.ca While it is considered biodegradable, some studies have noted that as a branched-chain acid, it is degraded less readily by soil microbes than its precursor, 2-ethylhexanol. canada.ca In wastewater treatment processes, 2-ethylhexanoic acid has been identified as a recalcitrant product of plasticizer degradation, with its concentration showing a gradual decline throughout the treatment stages. sludgenews.org
The environmental persistence of 2-EHA is considered low, as it does not meet the criteria for persistence or bioaccumulation according to Canadian environmental regulations. canada.ca Its degradation is a key process that prevents long-term accumulation in environmental compartments.
Formation of 2-Ethylhexanoic Acid from Parent Compounds
2-Ethylhexanoic acid is not known to occur naturally and its presence in the environment is a result of industrial synthesis and the breakdown of other chemicals. canada.ca A significant environmental source of 2-EHA is the degradation of larger, more complex parent compounds, particularly plasticizers. canada.casludgenews.orgnih.gov
Common plasticizers that lead to the formation of 2-EHA include:
Di(2-ethylhexyl) phthalate (B1215562) (DEHP) canada.ca
Di(2-ethylhexyl) adipate (B1204190) (DEHA) canada.ca
Bis(2-ethylhexyl) terephthalate (B1205515) (BEHTP) sludgenews.org
The degradation process typically begins with the hydrolysis of the ester bonds in these plasticizers, often facilitated by microbial activity, which releases 2-ethylhexanol. canada.casludgenews.org This alcohol is then oxidized by microorganisms to 2-ethylhexanal (B89479), which is subsequently oxidized to form 2-ethylhexanoic acid. canada.casludgenews.orgnih.gov This pathway has been identified as a significant source of 2-ethylhexanol and, consequently, 2-EHA in indoor air and wastewater treatment plants. sludgenews.orgnih.gov
Furthermore, 2-EHA can be released directly into the environment through the dissociation of 2-ethylhexanoate (B8288628) salts (like Ferric 2-ethylhexanoate) and the hydrolysis of 2-ethylhexanoate esters. canada.ca
| Parent Compound Class | Specific Examples | Intermediate(s) | Formation Pathway |
|---|---|---|---|
| Phthalate Plasticizers | Di(2-ethylhexyl) phthalate (DEHP) | 2-Ethylhexanol, 2-Ethylhexanal | Ester Hydrolysis & Oxidation |
| Adipate Plasticizers | Di(2-ethylhexyl) adipate (DEHA) | 2-Ethylhexanol, 2-Ethylhexanal | Ester Hydrolysis & Oxidation |
| Terephthalate Plasticizers | Bis(2-ethylhexyl) terephthalate (BEHTP) | 2-Ethylhexanol, 2-Ethylhexanal | Ester Hydrolysis & Oxidation |
| 2-Ethylhexanoate Salts | This compound | None | Ionic Dissociation |
| 2-Ethylhexanoate Esters | Various | None | Ester Hydrolysis |
Aerobic Oxidation Pathways and Metabolites
The aerobic oxidation of 2-ethylhexanal to 2-ethylhexanoic acid is a key step in both the industrial synthesis of 2-EHA and its formation in the environment from parent compounds. sludgenews.orgmdpi.com This liquid-phase oxidation by molecular oxygen (autoxidation) proceeds via a radical chain mechanism. mdpi.com
Research into the liquid-phase aerobic oxidation of 2-ethylhexanal has highlighted the central role of the acylperoxy radical. acs.org This radical can lead directly to the formation of both a peracid intermediate and the final carboxylic acid product. acs.org The peracid can then be converted into more carboxylic acid, a process that can be facilitated by metal catalysts. acs.org This pathway can be more significant than the commonly accepted Criegee intermediate pathway for certain aldehydes. acs.org
Once formed, 2-ethylhexanoic acid can be further metabolized. Studies on its metabolic fate, although often conducted in mammals, provide insight into potential environmental degradation products. The major catabolic pathway is beta-oxidation. nih.govresearchgate.net This process leads to the formation of various metabolites.
| Metabolite | Formation Pathway | Study Context |
|---|---|---|
| 2-Ethyl-3-oxohexanoic acid | Beta-oxidation | Human metabolism nih.govresearchgate.net |
| 2-Ethyl-1,6-hexanedioic acid | Oxidation | Rat metabolism researchgate.net |
| 2-Ethyl-6-hydroxyhexanoic acid | Hydroxylation | Rat metabolism researchgate.net |
| Glucuronide conjugates | Conjugation | Rat and human metabolism researchgate.netindustrialchemicals.gov.au |
| 5,6-dehydro-EHA | Unsaturation | Rat metabolism researchgate.net |
In human metabolism, the dominant final urinary metabolite has been identified as 2-ethyl-3-oxohexanoic acid. nih.govresearchgate.net Other metabolites identified in rats include dicarboxylic acids (like 2-ethyl-1,6-hexanedioic acid), hydroxylated compounds, and lactones. researchgate.net It is plausible that similar oxidative pathways occur in the environment, mediated by microbial enzyme systems, leading to the progressive breakdown of the 2-EHA molecule.
Future Research Directions in Ferric 2 Ethylhexanoate Chemistry
Development of Novel Catalytic Systems and Applications
Ferric 2-ethylhexanoate (B8288628) has demonstrated potential as a catalyst in various organic transformations. However, its catalytic scope can be significantly expanded through the design of novel catalytic systems and its application in new reactions.
Future research will likely focus on modifying the coordination environment of the iron center to enhance its catalytic activity and selectivity. This can be achieved through the introduction of ancillary ligands that can tune the electronic and steric properties of the catalyst. The development of well-defined, single-site iron catalysts based on a ferric 2-ethylhexanoate precursor could lead to highly selective transformations that are currently challenging to achieve.
One promising area of application is in polymerization reactions. Iron-based catalysts are attractive for atom transfer radical polymerization (ATRP) due to their low toxicity, cost-effectiveness, and environmental friendliness. rsc.org Future work could explore the use of this compound, in combination with appropriate ligands and initiators, to catalyze the controlled polymerization of a wide range of monomers. Additionally, research into iron-catalyzed olefin and diolefin polymerization and oligomerization continues to be an active field. nih.gov
Furthermore, leveraging this compound in oxidation catalysis presents another significant research avenue. Iron complexes are known to catalyze a variety of oxidation reactions, and future studies could focus on developing robust catalytic systems for selective C-H bond oxidation and other valuable oxidative transformations.
Advanced Materials Synthesis and Functionalization
This compound serves as a valuable precursor for the synthesis of advanced materials, particularly iron-based nanoparticles and thin films. Future research in this area will likely concentrate on achieving greater control over the size, shape, and composition of the resulting materials to tailor their properties for specific applications.
The use of this compound in the solvothermal synthesis of metal oxide nanocrystals is a promising approach. researchgate.net Future investigations could explore the synthesis of complex multi-metal oxide nanoparticles with unique magnetic, electronic, and catalytic properties. By carefully controlling reaction parameters such as temperature, solvent, and the presence of stabilizing agents, it will be possible to produce monodisperse nanoparticles with well-defined morphologies.
Another area of interest is the functionalization of polymers and other materials. For instance, the incorporation of this compound into silicone elastomers to enhance their high-temperature stability is an established application. Future research could explore the use of this compound to impart other functionalities, such as magnetic responsiveness or catalytic activity, to a variety of polymeric matrices.
The development of novel deposition techniques, such as atomic layer deposition (ALD) and chemical vapor deposition (CVD), using this compound as a precursor, could enable the fabrication of high-quality iron oxide thin films for applications in electronics, spintronics, and energy storage.
Mechanistic Elucidation through Advanced Spectroscopic and Computational Techniques
A fundamental understanding of the reaction mechanisms involving this compound is crucial for the rational design of improved catalysts and materials. Future research will heavily rely on the application of advanced spectroscopic and computational techniques to probe reaction intermediates and transition states.
In-situ and operando spectroscopic techniques are powerful tools for studying catalytic systems under actual reaction conditions. ornl.govmdpi.com Future studies will likely employ techniques such as:
Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the coordination of reactants and the formation of intermediates on the catalyst surface in real-time. nih.govresearchgate.netmdpi.com
X-ray Absorption Spectroscopy (XAS): To determine the oxidation state and local coordination environment of the iron center during the catalytic cycle. diva-portal.orgscispace.comrsc.orguu.nl
Mössbauer Spectroscopy: To provide detailed information about the iron oxidation state, spin state, and coordination geometry.
These experimental techniques, when coupled with computational modeling, can provide a comprehensive picture of the reaction mechanism. Density Functional Theory (DFT) calculations will be instrumental in:
Modeling the structures of reactants, intermediates, and transition states. mdpi.comresearchgate.netresearchgate.net
Calculating reaction energy profiles to identify the rate-determining steps. znaturforsch.com
Understanding the role of ligands and solvents in influencing catalytic activity and selectivity.
Through the synergistic use of these advanced techniques, researchers can gain unprecedented insights into the fundamental chemistry of this compound, paving the way for the development of next-generation catalysts and materials.
Sustainable Synthesis and Application Approaches
The principles of green chemistry are increasingly guiding chemical research and development. Future efforts in the field of this compound will focus on developing more sustainable synthesis routes and applications that minimize environmental impact.
Research into alternative, sustainable methods for synthesizing this compound is a key priority. This includes exploring:
Bio-based Feedstocks: Investigating the use of 2-ethylhexanoic acid derived from renewable biomass sources to reduce reliance on petrochemicals. rsc.orgnih.gov
Electrochemical Synthesis: Developing efficient electrochemical methods for the synthesis of metal carboxylates, which can operate under mild conditions and minimize waste generation. nih.gov
Solvent-Free or Green Solvent Systems: Designing synthetic protocols that eliminate the need for volatile organic solvents or utilize environmentally benign alternatives such as ionic liquids or supercritical fluids. znaturforsch.comnih.govethernet.edu.etmdpi.commdpi.com
In terms of applications, the focus will be on utilizing this compound in environmentally friendly processes. This includes its use as a catalyst in reactions that proceed with high atom economy and minimize the formation of byproducts.
Q & A
Q. What are the optimal synthesis routes for Ferric 2-ethylhexanoate, and how can its purity be validated experimentally?
Methodological Answer: this compound is typically synthesized via ligand exchange between iron(III) salts (e.g., FeCl₃) and 2-ethylhexanoic acid in an anhydrous solvent (e.g., toluene) under inert conditions. Key parameters include molar ratios (e.g., 1:3 Fe³⁺:ligand), temperature control (60–80°C), and reflux duration (4–6 hours). Purity validation requires elemental analysis (Fe content via ICP-OES), FTIR (to confirm carboxylate coordination at ~1540–1580 cm⁻¹), and ¹H/¹³C NMR (to verify ligand integrity and absence of free acid) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer: Due to its flammability (flash point: 41°C) and potential respiratory hazards, use fume hoods, anti-static equipment, and personal protective gear (nitrile gloves, lab coat). Storage at room temperature in airtight containers away from oxidizers is recommended. For hazard assessment, apply a read-across approach using analogous metal carboxylates (e.g., cerium or aluminum 2-ethylhexanoate) to infer toxicity profiles until compound-specific data are available .
Q. Which analytical methods are most reliable for quantifying this compound in complex matrices?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 210–230 nm) or GC-MS (after derivatization) is effective for quantification. For trace metal analysis, ICP-OES ensures accurate Fe³⁺ measurement. Solvent compatibility must be considered; for example, chloroform is suitable for extraction due to miscibility, while aqueous phases require chelating agents to prevent hydrolysis .
Advanced Research Questions
Q. How does this compound’s coordination geometry influence its catalytic activity in oxidation reactions?
Methodological Answer: The octahedral geometry of Fe³⁺ in this compound facilitates ligand substitution reactions, critical in catalysis. To study this, employ X-ray absorption spectroscopy (XAS) to determine bond lengths/angles and in-situ FTIR to monitor active intermediates. Compare turnover frequencies (TOF) with structurally analogous catalysts (e.g., cerium carboxylates) under controlled O₂ partial pressures .
Q. What experimental strategies mitigate degradation of this compound under varying thermal and oxidative conditions?
Methodological Answer: Perform thermogravimetric analysis (TGA) to identify decomposition thresholds (typically >150°C). Stabilize the compound using antioxidants (e.g., BHT) or by encapsulating in hydrophobic matrices (e.g., polystyrene). Monitor oxidative stability via cyclic voltammetry to assess Fe³⁺/Fe²⁺ redox shifts and correlate with catalytic performance decay .
Q. How should researchers address contradictions in reported solubility data for this compound across solvents?
Methodological Answer: Discrepancies often arise from solvent purity or hydrolysis effects. Systematically test solubility in dried solvents (e.g., toluene, hexane) using dynamic light scattering (DLS) to detect colloidal aggregates. Apply Hansen solubility parameters to predict compatibility and validate with NMR relaxation measurements to assess molecular mobility .
Q. What methodologies assess the environmental impact of this compound in aquatic systems?
Methodological Answer: Conduct OECD 301F biodegradation tests to measure half-life in water. Use Daphnia magna acute toxicity assays (EC₅₀) and algal growth inhibition studies (OECD 201). For ecological risk modeling, apply quantitative structure-activity relationship (QSAR) tools cross-referenced with cerium carboxylate data due to structural similarities .
Q. How do interfacial interactions between this compound and polymer matrices affect nanocomposite properties?
Methodological Answer: Characterize polymer-catalyst interfaces using TEM/EDS mapping and surface plasmon resonance (SPR). Measure mechanical properties (tensile strength, modulus) via dynamic mechanical analysis (DMA) and correlate with dispersion homogeneity quantified through small-angle X-ray scattering (SAXS) .
Q. What statistical approaches resolve batch-to-batch variability in this compound’s catalytic performance?
Methodological Answer: Apply multivariate analysis (e.g., PCA) to identify critical variables (e.g., ligand purity, Fe³⁺ concentration). Use design of experiments (DoE) to optimize synthesis parameters and control charts (Shewhart) for real-time quality monitoring during production .
Q. How can ethical compliance be ensured in studies involving this compound’s biomedical applications?
Methodological Answer: Follow ICH guidelines for preclinical safety assessments, including Ames tests for mutagenicity and in vivo acute toxicity studies (OECD 423). Secure ethics committee approval for cell-based assays, emphasizing informed consent for human-derived materials and adherence to biosafety level (BSL-2) protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
